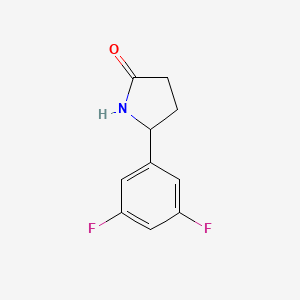

5-(3,5-Difluorophenyl)pyrrolidin-2-one

Description

5-(3,5-Difluorophenyl)pyrrolidin-2-one is a pyrrolidinone derivative with the molecular formula C₁₀H₉F₂NO and a molar mass of 197.18 g/mol . Its structure features a five-membered lactam ring (pyrrolidinone) substituted at the 5-position with a 3,5-difluorophenyl group. Key physical properties include a predicted density of 1.281 g/cm³, boiling point of 337.8°C, and a pKa of 15.33, indicating weak basicity .

Properties

IUPAC Name |

5-(3,5-difluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-7-3-6(4-8(12)5-7)9-1-2-10(14)13-9/h3-5,9H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGSUNHQOOOHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-difluorophenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(3,5-Difluorophenyl)pyrrolidin-2-one has several scientific research applications, including:

Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.

Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

Industry: The compound can be used in the synthesis of various fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 5-(3,5-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modulate biological processes. detailed studies on its exact mechanism of action and molecular targets are limited .

Comparison with Similar Compounds

1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one (Compound 3 from )

- Molecular Formula: Likely C₇H₉NO₃ (estimated from substituents: furan-2-yl and oxoethyl groups).

- Structural Differences : The 3,5-difluorophenyl group in the target compound is replaced with a furan-containing side chain.

Pyridinone Derivatives

5-(3,5-Difluorophenyl)pyridin-2(1H)-one (CAS 928324-57-6, )

- Molecular Formula: C₁₁H₇F₂NO (vs. C₁₀H₉F₂NO for the target compound).

- Structural Differences: The pyrrolidinone ring is replaced with a pyridinone (six-membered aromatic lactam).

- However, the larger ring size could reduce solubility compared to pyrrolidinone derivatives .

Imidazolidinedione Derivatives

(5S)-Cyclopropyl-5-[3-[(3S)-4-(3,5-Difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione ()

- Core Structure : Imidazolidine-2,4-dione (hydantoin) with a piperazine substituent.

- Key Features : The dual ketone groups in the hydantoin core increase polarity, while the piperazine moiety introduces basicity and hydrogen-bonding capability. Patent data highlight its formulation into solid forms for pharmaceutical use, suggesting improved stability .

Dihydropyridinone Derivatives

5-(Azepane-1-sulfonyl)-1-[(3,5-difluorophenyl)methyl]-1,2-dihydropyridin-2-one ()

- Molecular Features: A dihydropyridinone core with an azepane sulfonyl group.

- Structural Impact: The sulfonyl group is strongly electron-withdrawing, which may enhance acidity (lower pKa) compared to the target compound.

Comparative Data Table

Structural and Functional Implications

- Substituent Effects: Fluorine atoms in 3,5-difluorophenyl enhance metabolic stability and membrane permeability compared to non-halogenated analogs.

Biological Activity

5-(3,5-Difluorophenyl)pyrrolidin-2-one is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidin-2-one ring and a 3,5-difluorophenyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

The molecular formula of this compound is , with a molecular weight of 197.18 g/mol. The presence of the difluorophenyl group enhances its chemical stability and reactivity, making it an interesting candidate for various biological applications.

Synthesis

Several synthetic methods have been proposed for producing this compound. These include:

- Condensation Reactions : Utilizing appropriate aldehydes and amines under acidic or basic conditions.

- Catalytic Methods : Employing transition metal catalysts to facilitate the formation of the pyrrolidinone structure.

1. Anticancer Properties

Research indicates that derivatives of pyrrolidin-2-one exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in various cell lines. The mechanism often involves interaction with key proteins involved in cell proliferation and apoptosis.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 (Lung) | 12.4 | Inhibition of cell cycle progression |

| MCF-7 (Breast) | 15.6 | Induction of apoptosis |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

| Study | Cytokine Inhibition (%) | Concentration (μM) |

|---|---|---|

| In vitro analysis | TNF-α (45%) | 25 |

| IL-6 (50%) | 25 |

3. Neuroprotective Effects

Emerging research highlights the neuroprotective potential of pyrrolidinone derivatives. Animal models have shown that these compounds can reduce neuronal damage in conditions like stroke or neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as a therapeutic agent against breast cancer.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory responses, treatment with this compound led to a marked decrease in IL-6 levels in RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). This suggests that it may serve as a novel anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.